Phytol

Description

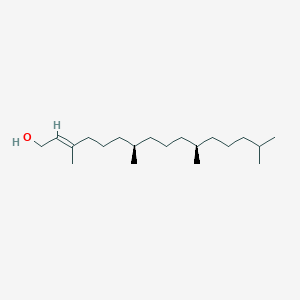

Structure

3D Structure

Properties

IUPAC Name |

(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/b20-15+/t18-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTWFXYSPFMFNR-PYDDKJGSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC[C@@H](C)CCC/C(=C/CO)/C)CCCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040586 |

Source

|

| Record name | Phytol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless to yellow viscous liquid; Faint floral aroma |

Source

|

| Record name | Phytol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | (E,Z)-Phytol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1810/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

202.00 to 204.00 °C. @ 10.00 mm Hg |

Source

|

| Record name | Phytol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Practically insoluble to insoluble in water, Soluble (in ethanol) |

Source

|

| Record name | Phytol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | (E,Z)-Phytol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1810/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.847-0.863 |

Source

|

| Record name | (E,Z)-Phytol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1810/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

150-86-7 |

Source

|

| Record name | Phytol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trans-phytol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexadecen-1-ol, 3,7,11,15-tetramethyl-, (2E,7R,11R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phytol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-(7R,11R)-3,7,11,15-tetramethylhexadec-2-ene-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,7,11,15-tetramethylhexadec-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYTOL, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZQ4XE15TP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phytol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C |

Source

|

| Record name | Phytol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Phytol in Chlorophyll: From Photosynthesis to Metabolic Precursor

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phytol, a diterpene alcohol, is an integral component of the chlorophyll molecule, essential for photosynthesis in plants and other photosynthetic organisms. Beyond its structural role in anchoring chlorophyll within the thylakoid membranes, phytol and its derivatives are deeply embedded in a network of metabolic pathways with significant implications for plant physiology and potential applications in drug development. This technical guide provides an in-depth exploration of phytol's journey, from its biosynthesis and incorporation into chlorophyll to its ultimate fate as a precursor for vital compounds like tocopherols (vitamin E). We present a comprehensive overview of the key enzymatic steps, regulatory mechanisms, and detailed experimental protocols for the analysis of phytol and its metabolites. Quantitative data are summarized for comparative analysis, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of phytol's multifaceted role.

Introduction

Chlorophyll, the pigment responsible for the green hue of plants, is central to life on Earth, enabling the conversion of light energy into chemical energy through photosynthesis. The chlorophyll molecule is a complex structure comprising a porphyrin ring, which absorbs light, and a long hydrophobic tail composed of the diterpene alcohol, phytol.[1] This phytol tail is crucial for the proper functioning of chlorophyll, anchoring it within the lipid environment of the thylakoid membranes where the light-dependent reactions of photosynthesis occur.

The significance of phytol extends far beyond its structural role. Upon chlorophyll degradation, a process accelerated during leaf senescence and stress conditions, phytol is released and enters a series of metabolic pathways.[2][3] It serves as a critical precursor for the biosynthesis of essential lipid-soluble antioxidants, most notably tocopherols (vitamin E) and phylloquinone (vitamin K1).[4][5] Furthermore, the catabolism of phytol provides a source of energy and carbon for the plant.

Understanding the intricate details of phytol metabolism is of paramount importance for researchers in plant biology, biochemistry, and agriculture. Moreover, the biological activities of phytol and its metabolites have garnered interest in the field of drug development. This guide aims to provide a detailed technical resource for scientists working in these areas, offering a comprehensive overview of phytol's role as a chlorophyll component, from its synthesis to its metabolic repurposing.

Biosynthesis of Phytol and its Incorporation into Chlorophyll

The biosynthesis of the phytol tail of chlorophyll is a multi-step process that originates from the methylerythritol 4-phosphate (MEP) pathway, which is responsible for the synthesis of isoprenoid precursors in plastids.[6]

The key steps in the formation of the phytol-tailed chlorophyll molecule are:

-

Synthesis of Geranylgeranyl Diphosphate (GGPP): The MEP pathway produces isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the fundamental five-carbon building blocks of isoprenoids. Geranylgeranyl diphosphate synthase (GGPPS) catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the 20-carbon molecule, GGPP.[7]

-

Reduction of GGPP to Phytyl Diphosphate (PP): Geranylgeranyl reductase (GGR) catalyzes the reduction of the four double bonds in the geranylgeranyl moiety of GGPP to yield phytyl diphosphate (PP). This enzyme can also reduce geranylgeranylated chlorophyllide.[8][9][10]

-

Esterification to Chlorophyllide: The final step in chlorophyll biosynthesis is the attachment of the phytyl tail to the chlorophyllide a molecule. This esterification reaction is catalyzed by chlorophyll synthase (CHLG), which utilizes phytyl diphosphate as the substrate.[6]

The overall pathway from GGPP to chlorophyll is tightly regulated to coordinate with the synthesis of the chlorophyllide head group, ensuring the efficient assembly of functional chlorophyll molecules.

Data Presentation

Quantitative Content of Chlorophyll and Phytol in Plant Tissues

The concentration of chlorophyll and its constituent phytol can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following tables provide a summary of reported values in the model plant Arabidopsis thaliana and other species.

| Plant Species | Tissue | Chlorophyll a Content (mg/g FW) | Chlorophyll b Content (mg/g FW) | Total Chlorophyll Content (mg/g FW) | Reference(s) |

| Arabidopsis thaliana | Leaves (Control) | - | - | ~0.76 | [11] |

| Arabidopsis thaliana | Shoots (Control) | - | - | Varies (e.g., ~1.0-1.5) | [12][13] |

| Various Roadside Plants | Leaves | 0.2 - 1.5 | 0.1 - 0.6 | - | [14] |

| Magnifera indica | Leaves | ~0.07 | ~0.13 | ~0.20 | [15] |

| Irvinga gabonensis | Leaves | ~0.15 | ~0.31 | ~0.46 | [15] |

Table 1: Chlorophyll Content in Various Plant Species. FW denotes fresh weight.

| Plant Species | Tissue | Phytol Content | Reference(s) |

| Arabidopsis thaliana | Leaves (Nitrogen Deprived) | Increases significantly | [16] |

| Tectona grandis | Leaves | Present | [17] |

Table 2: Phytol Content in Plant Tissues. Quantitative data for phytol is less commonly reported directly and often inferred from chlorophyll content or measured under specific stress conditions that lead to its accumulation.

Kinetic Parameters of Key Enzymes in Phytol Metabolism

The efficiency of the enzymatic reactions involved in phytol metabolism is described by their kinetic parameters, the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[18][19][20] A low Km value indicates a high affinity of the enzyme for its substrate.

| Enzyme | Organism | Substrate | Km | Vmax | Reference(s) |

| VTE5 (Phytol Kinase) | Arabidopsis thaliana | Phytol | - | 0.11 pmol mg⁻¹ min⁻¹ | [21] |

| Geranylgeraniol | - | 0.04 pmol mg⁻¹ min⁻¹ | [21] | ||

| Farnesol | - | 0.03 pmol mg⁻¹ min⁻¹ | [21] | ||

| FOLK (Farnesol Kinase) | Arabidopsis thaliana | Phytol | - | 0.03 pmol mg⁻¹ min⁻¹ | [21] |

| Geranylgeraniol | - | 0.21 pmol mg⁻¹ min⁻¹ | [21] | ||

| Farnesol | - | 0.15 pmol mg⁻¹ min⁻¹ | [21] | ||

| Geranylgeranyl Diphosphate Synthase (GGPPS) | Salvia officinalis | DMAPP | 1.8 µM | - | [22] |

| IPP | 2.5 µM | - | [22] | ||

| Mg-Chelatase | Pisum sativum | Deuteroporphyrin | - | 1 nmol h⁻¹ mg⁻¹ protein | [23] |

Table 3: Kinetic Parameters of Enzymes Involved in Phytol and Precursor Metabolism. Dashes indicate data not available in the cited literature.

Experimental Protocols

Quantification of Chlorophyll Content by Spectrophotometry

This protocol describes a common method for extracting and quantifying chlorophyll a and b from plant leaf tissue using acetone.

Materials:

-

Fresh leaf tissue

-

80% (v/v) Acetone

-

Mortar and pestle

-

Quartz sand (optional)

-

Centrifuge and centrifuge tubes

-

Spectrophotometer

-

Glass cuvettes

Procedure:

-

Weigh approximately 100 mg of fresh leaf tissue.

-

Place the tissue in a chilled mortar with a small amount of quartz sand.

-

Add 2-3 mL of 80% acetone and grind the tissue with a pestle until it is thoroughly homogenized and the green pigments are extracted.

-

Transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with additional 80% acetone and add the rinsate to the tube.

-

Bring the final volume of the extract to 10 mL with 80% acetone.

-

Centrifuge the extract at 5,000 x g for 10 minutes to pellet the cell debris.

-

Carefully transfer the supernatant to a clean glass cuvette.

-

Measure the absorbance of the extract at 663 nm and 645 nm using a spectrophotometer, with 80% acetone as a blank.

-

Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the following equations (for 80% acetone):

-

Chlorophyll a (mg/L) = 12.7 * A₆₆₃ - 2.69 * A₆₄₅

-

Chlorophyll b (mg/L) = 22.9 * A₆₄₅ - 4.68 * A₆₆₃

-

Total Chlorophyll (mg/L) = 20.2 * A₆₄₅ + 8.02 * A₆₆₃

-

-

Express the chlorophyll content as mg/g of fresh weight.

Note: For some plant species, N,N-Dimethylformamide (DMF) may be a more effective extraction solvent.[24] The absorbance maxima and equations for calculation will differ for DMF.

Quantification of Phytol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the quantification of free phytol in plant tissues.

Materials:

-

Plant tissue (fresh or freeze-dried)

-

Internal standard (e.g., deuterated phytol, Phytol-d5)

-

Extraction solvent (e.g., hexane:isopropanol, 3:2, v/v)

-

Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Extraction:

-

Homogenize a known amount of plant tissue in the extraction solvent.

-

Add a known amount of the internal standard.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic (upper) phase containing the lipids.

-

-

Saponification (to release esterified phytol):

-

Evaporate the organic extract to dryness under a stream of nitrogen.

-

Resuspend the lipid extract in a methanolic potassium hydroxide solution.

-

Incubate at an elevated temperature (e.g., 60°C) to hydrolyze the esters.

-

Re-extract the non-saponifiable lipids (including phytol) with hexane.

-

-

Derivatization:

-

Evaporate the hexane extract to dryness.

-

Add the derivatization agent (MSTFA) and a suitable solvent (e.g., pyridine).

-

Incubate to convert the hydroxyl group of phytol to a more volatile trimethylsilyl (TMS) ether.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a temperature program to separate the components of the mixture.

-

Monitor for the characteristic mass fragments of phytol-TMS and the internal standard.

-

Quantify the amount of phytol by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.[14]

-

In Vitro Enzyme Assay for Phytol Kinase (VTE5)

This protocol is adapted from methods used to characterize the activity of VTE5.[21][25]

Materials:

-

Source of VTE5 enzyme (e.g., recombinant protein expressed in E. coli or microsomal fractions from yeast expressing VTE5)

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4)

-

Substrates: Phytol, ATP (or other nucleotide triphosphates)

-

Cofactors: MgCl₂

-

Detergent (e.g., CHAPS)

-

Quenching solution (e.g., chloroform:methanol)

-

LC-MS/MS system for product analysis

Procedure:

-

Prepare the reaction mixture containing the assay buffer, MgCl₂, detergent, and the VTE5 enzyme preparation.

-

Initiate the reaction by adding the substrates, phytol and ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a quenching solution.

-

Extract the lipid-soluble product (phytyl-phosphate).

-

Analyze the formation of phytyl-phosphate using LC-MS/MS.

-

Calculate the enzyme activity based on the amount of product formed over time.

Visualization of Pathways and Workflows

Light-Dependent Regulation of Chlorophyll Biosynthesis

The biosynthesis of chlorophyll is tightly regulated by light, involving a cascade of signaling events from photoreceptors to transcription factors that control the expression of key biosynthetic genes.

Caption: Light signaling pathway regulating chlorophyll biosynthesis.

Metabolic Fate of Phytol Released from Chlorophyll

Upon its release from chlorophyll during degradation, free phytol can be directed into several metabolic pathways, including degradation and the synthesis of other essential molecules.[2][4][26]

Caption: Metabolic pathways of phytol after its release from chlorophyll.

Experimental Workflow for Subcellular Localization of a Protein using Fluorescent Protein Tagging

Determining the subcellular location of enzymes involved in phytol metabolism is crucial for understanding their function. Fluorescent protein tagging is a common technique for this purpose.[27][28][29][30][31]

Caption: Experimental workflow for protein subcellular localization.

Conclusion

Phytol's role as a component of chlorophyll is fundamental to photosynthesis, providing the necessary hydrophobic anchor to position the light-harvesting machinery within the thylakoid membranes. However, its significance extends far beyond this structural function. The release of phytol during chlorophyll turnover initiates a cascade of metabolic events that are crucial for the synthesis of vital compounds, including the potent antioxidant vitamin E. The intricate regulation of phytol's biosynthesis, its incorporation into chlorophyll, and its subsequent metabolic fate highlight the elegance and efficiency of plant metabolic networks. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the multifaceted roles of phytol. A deeper understanding of these pathways not only enhances our knowledge of plant biology but also opens avenues for the development of novel strategies in agriculture and medicine. Future research, particularly in elucidating the precise regulatory mechanisms and the full spectrum of biological activities of phytol and its derivatives, will undoubtedly continue to reveal the profound importance of this chlorophyll component.

References

- 1. ijirg.com [ijirg.com]

- 2. Phytol derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phytol from Degradation of Chlorophyll Feeds Biosynthesis of Tocopherols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Arabidopsis Chlorophyll Biosynthesis: An Essential Balance between the Methylerythritol Phosphate and Tetrapyrrole Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Geranylgeranyl diphosphate reductase - Wikipedia [en.wikipedia.org]

- 9. Reduced activity of geranylgeranyl reductase leads to loss of chlorophyll and tocopherol and to partially geranylgeranylated chlorophyll in transgenic tobacco plants expressing antisense RNA for geranylgeranyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reduced Activity of Geranylgeranyl Reductase Leads to Loss of Chlorophyll and Tocopherol and to Partially Geranylgeranylated Chlorophyll in Transgenic Tobacco Plants Expressing Antisense RNA for Geranylgeranyl Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. tutorchase.com [tutorchase.com]

- 19. savemyexams.com [savemyexams.com]

- 20. youtube.com [youtube.com]

- 21. Tocopherol and phylloquinone biosynthesis in chloroplasts requires the phytol kinase VITAMIN E PATHWAY GENE5 (VTE5) and the farnesol kinase (FOLK) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. In vitro assay of the chlorophyll biosynthetic enzyme Mg-chelatase: resolution of the activity into soluble and membrane-bound fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Chlorophyll Content Assay to Quantify the Level of Necrosis Induced by Different R Gene/Elicitor Combinations after Transient Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Tocopherol and phylloquinone biosynthesis in chloroplasts requires the phytol kinase VITAMIN E PATHWAY GENE5 (VTE5) and the farnesol kinase (FOLK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The tail of chlorophyll: Fates for phytol - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Fluorescent protein tagging as a tool to define the subcellular distribution of proteins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Using Fluorescent Protein Fusions to Study Protein Subcellular Localization and Dynamics in Plant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Fluorescent protein tagging as a tool to define the subcellular distribution of proteins in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Subcellular Localization of Transiently Expressed Fluorescent Fusion Proteins | Springer Nature Experiments [experiments.springernature.com]

- 31. researchgate.net [researchgate.net]

The Crossroads of Chlorophyll Catabolism: An In-depth Technical Guide to Phytol Metabolic Pathways in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Phytol, a branched-chain diterpene alcohol, is an integral component of chlorophyll molecules, the cornerstone of photosynthesis. During chlorophyll degradation, a process inherent to plant senescence and stress responses, significant quantities of phytol are liberated. Once considered a mere byproduct of chlorophyll breakdown, phytol is now recognized as a critical precursor for the biosynthesis of essential molecules and a key player in the plant's metabolic network. Its metabolic fate is intricately regulated, with distinct pathways governing its conversion into vital compounds or its degradation. Understanding these pathways is paramount for researchers in plant biology, scientists exploring natural product synthesis, and professionals in drug development investigating novel therapeutic agents derived from plant metabolites. This technical guide provides a comprehensive overview of the metabolic pathways of phytol in plants, detailing the core biochemical reactions, key enzymatic players, and the experimental methodologies used to elucidate these processes.

Core Metabolic Fates of Phytol

Upon its release from chlorophyll by the action of chlorophyllase, free phytol is directed into one of three primary metabolic pathways: phosphorylation, esterification, or degradation. The partitioning of phytol between these pathways is a dynamically regulated process, influenced by the developmental stage of the plant and prevailing environmental conditions.

The Phosphorylation Pathway: Gateway to Vitamin Biosynthesis

The phosphorylation pathway represents a critical salvage mechanism, converting phytol into precursors for essential lipophilic vitamins. This pathway proceeds in a two-step enzymatic cascade primarily localized to the chloroplast envelope.[1][2]

-

Step 1: Phosphorylation of Phytol: Free phytol is first phosphorylated to phytyl-phosphate (Phytyl-P) by the enzyme phytol kinase (VTE5) .[2][3] This reaction is a key regulatory point, committing phytol to the biosynthesis of tocopherols and phylloquinone.

-

Step 2: Phosphorylation of Phytyl-Phosphate: Phytyl-P is subsequently phosphorylated to phytyl-diphosphate (Phytyl-PP) by phytyl-phosphate kinase (VTE6) .[3][4] Phytyl-PP serves as the direct precursor for the subsequent condensation reactions in the biosynthesis of tocopherols (Vitamin E) and phylloquinone (Vitamin K1).[2][5]

The vital role of this pathway is underscored by the phenotypes of Arabidopsis mutants. For instance, vte5 mutants exhibit reduced tocopherol levels, while vte6 mutants are severely deficient in both tocopherol and phylloquinone and display impaired growth.[4][6]

The Esterification Pathway: A Temporary Reservoir

Phytol can be esterified with fatty acids to form fatty acid phytyl esters (FAPEs) , which are thought to function as a temporary, non-toxic storage form of phytol within plastoglobules of chloroplasts.[7][8] This pathway is particularly active during senescence and under stress conditions that trigger chlorophyll degradation.[7]

The synthesis of FAPEs is catalyzed by phytyl ester synthases (PES1 and PES2) in Arabidopsis thaliana. These enzymes exhibit broad substrate specificity for various fatty acyl-CoAs.[7][9] The accumulation of FAPEs prevents the buildup of free phytol, which can be toxic to cellular membranes at high concentrations.

The Degradation Pathway: Catabolism of the Phytol Backbone

The degradation of phytol allows the plant to recycle the carbon locked within its isoprenoid structure. While this pathway is less understood in plants compared to mammals, key steps and enzymatic players have been identified, primarily through studies in Arabidopsis.

-

Oxidation to Phytenal: The initial step in phytol degradation is its oxidation to phytenal .[4][10] This conversion can occur both enzymatically and non-enzymatically.[11] Phytenal is a reactive aldehyde and its levels are tightly controlled within the cell.[4]

-

Further Oxidation and α/β-Oxidation: Phytenal is likely further oxidized to phytenic acid. Due to the methyl branch at the β-carbon, phytenic acid cannot be directly degraded by β-oxidation. Instead, it is believed to undergo α-oxidation to remove a single carbon atom, yielding pristanic acid.[12][13] Pristanic acid can then enter the β-oxidation spiral for complete catabolism.[12] Key enzymes implicated in this pathway in Arabidopsis include AtPAHX and AtHPCL .

Quantitative Analysis of Phytol and its Metabolites

The study of phytol metabolism relies on accurate quantification of the key intermediates and end-products. The tables below summarize representative quantitative data from studies on Arabidopsis thaliana.

Table 1: Fatty Acid Phytyl Ester (FAPE) Content in Wild-Type and pes Mutants of Arabidopsis thaliana under Nitrogen Deprivation. [7]

| Genotype | Condition | FAPE Content (µg/g FW) |

| Wild-Type (Col-0) | + Nitrogen | ~1.5 |

| Wild-Type (Col-0) | - Nitrogen | ~15 |

| pes1 | - Nitrogen | ~12 |

| pes2 | - Nitrogen | ~2 |

| pes1 pes2 | - Nitrogen | < 0.5 |

Table 2: Phytol and Phytyl-Phosphate Content in Wild-Type and vte6 Mutants of Arabidopsis thaliana. [4]

| Genotype | Metabolite | Content (relative units) |

| Wild-Type (Col-0) | Phytol | Low |

| Wild-Type (Col-0) | Phytyl-Phosphate | Low |

| vte6-1 | Phytol | High |

| vte6-1 | Phytyl-Phosphate | High |

Table 3: Phytenal Content in Wild-Type and Mutant Arabidopsis thaliana under Nitrogen Deprivation.

| Genotype | Phytenal Content (relative units) |

| Wild-Type (Col-0) | Low |

| pao1 (chlorophyll degradation mutant) | Very Low |

| vte5-2 (tocopherol deficient) | High |

| pes1 pes2 (FAPE deficient) | High |

Experimental Protocols

Protocol 1: Extraction of Phytol and its Metabolites from Plant Tissue

This protocol describes a general method for the extraction of lipophilic compounds, including phytol, FAPEs, and tocopherols, from plant leaves.[12]

Materials:

-

Fresh or freeze-dried plant leaf tissue

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Methanol, Chloroform, 0.9% NaCl solution

-

Centrifuge

-

Rotary evaporator or vacuum concentrator

Procedure:

-

Harvest and weigh fresh plant leaf tissue. For freeze-dried tissue, weigh the lyophilized material.

-

Immediately freeze the fresh tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a centrifuge tube.

-

Add a mixture of methanol:chloroform (2:1, v/v) to the tissue powder. The volume should be sufficient to fully immerse the sample (e.g., 3 mL for 100 mg of tissue).

-

Homogenize the sample thoroughly using a tissue homogenizer or by vigorous vortexing.

-

Add 1 part chloroform and 1 part 0.9% NaCl solution to the homogenate for every 3 parts of the initial methanol:chloroform mixture to induce phase separation.

-

Vortex the mixture vigorously and then centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower chloroform phase, which contains the lipophilic metabolites, using a glass pipette.

-

Transfer the chloroform phase to a new tube and dry the solvent under a stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C.

-

Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., hexane or a mixture compatible with the subsequent analysis) for further analysis.

Protocol 2: Quantification of Phytenal by GC-MS with Derivatization

This protocol outlines the derivatization and analysis of the volatile aldehyde phytenal using Gas Chromatography-Mass Spectrometry (GC-MS).[11]

Materials:

-

Dried lipid extract (from Protocol 1)

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

GC-MS system equipped with a non-polar capillary column (e.g., HP-5ms)

Procedure:

-

Derivatization: a. To the dried lipid extract, add 50 µL of pyridine to dissolve the sample. b. Add 50 µL of BSTFA with 1% TMCS. c. Tightly cap the vial and heat at 70°C for 30 minutes to facilitate the formation of trimethylsilyl (TMS) derivatives.

-

GC-MS Analysis: a. Injector: Set the injector temperature to 250°C. Inject 1 µL of the derivatized sample in splitless mode. b. Oven Program: Start at an initial temperature of 70°C, hold for 2 minutes. Ramp the temperature to 280°C at a rate of 10°C/minute. Hold at 280°C for 5 minutes. c. Carrier Gas: Use helium at a constant flow rate of 1 mL/minute. d. Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-600.

-

Quantification: Identify the TMS-derivatized phytenal peak based on its retention time and mass spectrum. Quantify using an internal standard and a calibration curve prepared with an authentic phytenal standard.

Protocol 3: Quantification of Tocopherols and Phylloquinone by HPLC

This protocol describes a method for the separation and quantification of tocopherols and phylloquinone using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[2]

Materials:

-

Dried lipid extract (from Protocol 1)

-

HPLC system with a fluorescence detector

-

Normal-phase silica column (e.g., LiChrospher Si 60)

-

Mobile phase: Hexane with a low percentage of an alcohol like isopropanol or dioxane.

Procedure:

-

Sample Preparation: Resuspend the dried lipid extract in the HPLC mobile phase.

-

HPLC Analysis: a. Column: Equilibrate the normal-phase silica column with the mobile phase. b. Mobile Phase: Use an isocratic elution with a mixture of hexane and a polar modifier (e.g., 99.5:0.5 hexane:isopropanol). The exact composition may need optimization depending on the column and specific compounds of interest. c. Flow Rate: Set a flow rate of 1 mL/minute. d. Detection:

- Tocopherols: Excite at 295 nm and measure emission at 330 nm.

- Phylloquinone: Excite at 243 nm and measure emission at 432 nm after post-column reduction with zinc.

-

Quantification: Identify and quantify the different tocopherol isomers and phylloquinone by comparing their retention times and peak areas to those of authentic standards.

Protocol 4: In Vitro Assay of Phytol Kinase (VTE5) Activity

This protocol provides a method to measure the activity of phytol kinase by quantifying the formation of phytyl-phosphate.[4]

Materials:

-

Purified recombinant VTE5 protein or plant protein extract

-

Phytol

-

[γ-³²P]ATP or a non-radioactive ATP source and a method to detect ADP or phytyl-phosphate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Thin Layer Chromatography (TLC) plates (e.g., silica gel 60)

-

Developing solvent (e.g., chloroform:methanol:acetic acid:water, 85:15:10:3.5, v/v/v/v)

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a known concentration of phytol (solubilized with a detergent like Triton X-100), and the enzyme source.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of chloroform:methanol (1:1, v/v).

-

Extract the lipids by adding chloroform and water, vortexing, and centrifuging to separate the phases.

-

Spot the lower chloroform phase onto a TLC plate.

-

Develop the TLC plate using the specified developing solvent.

-

Visualize the radioactive phytyl-phosphate spot using a phosphorimager and quantify the radioactivity.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Visualizing the Metabolic Network

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways of phytol and a typical experimental workflow for its analysis.

Figure 1: Overview of the major metabolic pathways of phytol in plants.

Figure 2: A generalized experimental workflow for the analysis of phytol and its metabolites.

Conclusion

The metabolic pathways of phytol in plants represent a fascinating and increasingly important area of research. Far from being a simple waste product, phytol is a key metabolite that is salvaged and repurposed for the synthesis of essential vitamins or stored for future use. The degradation pathway also highlights the plant's ability to efficiently recycle cellular components. The intricate regulation of these pathways underscores the metabolic flexibility of plants in response to developmental cues and environmental challenges. The methodologies outlined in this guide provide a robust framework for researchers to further unravel the complexities of phytol metabolism, paving the way for potential applications in crop improvement and the discovery of novel bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Remobilization of Phytol from Chlorophyll Degradation Is Essential for Tocopherol Synthesis and Growth of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Fatty Acid Phytyl Ester Synthesis in Chloroplasts of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty acid phytyl ester synthesis in chloroplasts of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Metabolome Analysis of Biosynthetic Mutants Reveals a Diversity of Metabolic Changes and Allows Identification of a Large Number of New Compounds in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

The Environmental Fate of Phytol: A Technical Guide to its Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytol, a diterpene alcohol, is an integral component of chlorophyll molecules, making it one of the most abundant acyclic isoprenoids in the biosphere.[1] Released into the environment primarily through the degradation of plant and algal matter, phytol and its subsequent breakdown products serve as important biomarkers and have garnered interest for their potential biological activities. Understanding the environmental transformation of phytol is crucial for biogeochemical studies, environmental monitoring, and exploring its relevance in drug development. This technical guide provides an in-depth overview of the degradation products of phytol in the environment, detailing the transformation pathways, analytical methodologies for their detection, and a summary of reported environmental concentrations.

Phytol Degradation Pathways: Biotic and Abiotic Transformations

The degradation of phytol in the environment is a multifaceted process involving both biological (biotic) and chemical (abiotic) mechanisms. These pathways lead to a series of oxidized and reduced products, with the specific route depending on environmental conditions such as oxygen availability, light exposure, and microbial activity.

Biotic Degradation

Microbial activity is a primary driver of phytol degradation in environments such as soil, sediments, and water. Both aerobic and anaerobic microorganisms metabolize phytol through a series of enzymatic reactions.

Under aerobic conditions , bacteria initiate the degradation of phytol by oxidizing the alcohol group to an aldehyde, forming phytenal .[2][3] This is followed by further oxidation to phytenic acid .[4][5] Phloetenic acid can then be reduced to phytanic acid , which subsequently undergoes α-oxidation to yield pristanic acid .

In anaerobic environments , such as denitrifying marine sediments, a similar initial oxidation to (E)-phytenal and (E)-phytenic acid occurs.[5][6][7] However, under these conditions, the subsequent degradation can proceed through alternating β-decarboxymethylation and β-oxidation, leading to a range of shorter-chain isoprenoid acids without significant production of phytanic acid.[5][7]

Abiotic Degradation

Abiotic processes, primarily photodegradation and oxidation, also contribute to the transformation of phytol, particularly in aquatic environments.

Photodegradation of the phytyl side chain of chlorophyll can occur in senescent phytoplankton cells exposed to sunlight.[8][9] This process can lead to the formation of various photoproducts. Additionally, the abiotic conversion of the transient intermediate (E)-phytenal to 6,10,14-trimethylpentadecan-2-one has been observed.[3]

Oxidative processes , such as those induced by hydroperoxides in senescent phytoplankton, can also contribute to the breakdown of the phytyl chain.[8] These abiotic pathways can generate a complex mixture of degradation products that can then be further transformed by microbial action.

Key Degradation Products of Phytol

The environmental degradation of phytol results in a cascade of chemical intermediates. The most significant and frequently studied of these are:

-

Phytenal: The initial aldehyde product of phytol oxidation. It is a reactive and often transient intermediate.[3][10]

-

Phytenic Acid: The carboxylic acid formed from the oxidation of phytenal.[4][5]

-

Phytanic Acid: A saturated branched-chain fatty acid formed from the reduction of phytenic acid. Its accumulation in humans is associated with Refsum disease.[11]

-

Pristanic Acid: A shorter-chain branched-chain fatty acid produced from the α-oxidation of phytanic acid.[12][7]

-

Pristane and Phytane: These isoprenoid alkanes are formed under diagenetic conditions in sediments, with the ratio of pristane to phytane (Pr/Ph) often used as an indicator of the redox conditions of the depositional environment.[8]

Quantitative Data on Phytol Degradation Products in the Environment

The concentrations of phytol degradation products in the environment vary widely depending on the matrix, local biomass input, and prevailing environmental conditions. The following tables summarize available quantitative data to facilitate comparison across different environmental compartments.

Table 1: Concentration of Phytol Degradation Products in Marine Sediments

| Compound | Concentration Range | Location/Study Details | Reference |

| (Z)- and (E)-Phytenic Acids | High concentrations in the upper core, decreasing with depth | Marine sediment core | [5] |

| Isoprenoid Acids | Mixture of five saturated isoprenoid acids from bacterial conversion of phytol | Marine bacteria culture | [4] |

| Pristane/Phytane | Ratio used as an indicator of oxic/anoxic conditions | Aquatic environments | [8] |

Table 2: Concentration of Phytanic Acid and Pristanic Acid in Biological Samples

| Compound | Concentration Range (in plasma) | Sample Type/Condition | Reference |

| Phytanic Acid | Micromolar concentrations | Healthy individuals | [7] |

| Pristanic Acid | Micromolar concentrations | Healthy individuals | [7] |

| Phytanic Acid | 9.3 - 13.9 mg/kg in milk | Cow's milk, varying feed | [13] |

| Phytanic Acid | Elevated levels | Patients with Refsum disease and other peroxisomal disorders | [11][14] |

Experimental Protocols

Accurate quantification of phytol and its degradation products in environmental samples requires robust analytical methodologies. The following sections outline key experimental protocols for their extraction and analysis.

Sample Extraction

1. Extraction from Soil and Sediment:

-

Principle: Solvent extraction is used to isolate lipids, including phytol and its derivatives, from the solid matrix.

-

Protocol:

-

Freeze-dry and homogenize the soil or sediment sample.[5]

-

Perform a Soxhlet extraction or a modified Bligh-Dyer extraction with a mixture of chloroform and methanol.[5]

-

For phospholipid fatty acid (PLFA) analysis, which can include isoprenoid acids, a single-phase chloroform-methanol-buffer extraction is commonly used.[4]

-

The extracted lipid fraction is then concentrated for further analysis.

-

2. Extraction from Water:

-

Principle: Solid-phase extraction (SPE) is a common technique to concentrate non-polar and semi-polar organic compounds from aqueous samples.

-

Protocol:

-

Filter the water sample to remove particulate matter.[10]

-

Acidify the sample to pH 2-3 with HCl.[10]

-

Pass the acidified water through a pre-conditioned SPE cartridge (e.g., C18 or PPL).[2][10]

-

Elute the retained organic compounds with a suitable solvent such as methanol or a mixture of dichloromethane and methanol.[10]

-

Concentrate the eluate before derivatization and analysis.

-

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

Many of the phytol degradation products are not sufficiently volatile for direct GC-MS analysis. Derivatization is therefore a critical step to increase their volatility and improve chromatographic separation.

-

Trimethylsilylation (TMS): This is a common method for derivatizing alcohols and carboxylic acids.

-

Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][15]

-

Procedure: The dried extract is reconstituted in a suitable solvent (e.g., pyridine) and the silylating reagent is added. The reaction is typically carried out at an elevated temperature (e.g., 60-70°C) for a specific duration.[1]

-

-

Methoximation followed by Silylation: For aldehydes like phytenal, a two-step derivatization is often employed to stabilize the reactive aldehyde group.

Analytical Instrumentation

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for identification and quantification.

-

Typical Parameters:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injector: Split/splitless inlet.

-

Oven Temperature Program: A temperature gradient is used to elute compounds with a wide range of boiling points.

-

Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

-

2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

-

Principle: HPLC separates compounds based on their polarity and interaction with the stationary phase. The tandem mass spectrometer provides high selectivity and sensitivity for quantification.

-

Typical Parameters:

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer operating in multiple reaction monitoring (MRM) mode for targeted analysis.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key degradation pathways and a typical experimental workflow for the analysis of phytol degradation products.

References

- 1. Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Simple Method for Automated Solid Phase Extraction of Water Samples for Immunological Analysis of Small Pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytol derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Biodegradation of free phytol by bacterial communities isolated from marine sediments under aerobic and denitrifying conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Preparing water samples for analysis using ultrahigh resolution mass spectrometry [protocols.io]

- 11. Phytanic acid, an inconclusive phytol metabolite: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Effect of phytol in forage on phytanic acid content in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. thescipub.com [thescipub.com]

The Anti-inflammatory Mechanism of Action of Phytol: A Technical Guide

An In-depth Examination of the Core Molecular Pathways and Cellular Effects for Researchers and Drug Development Professionals

Abstract

Phytol, a branched-chain unsaturated alcohol and a constituent of chlorophyll, has emerged as a promising natural compound with potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of phytol, with a focus on its modulation of key signaling pathways, reduction of pro-inflammatory mediators, and antioxidant activities. Data from in vitro and in vivo studies are systematically presented, including detailed experimental protocols and quantitative analysis, to support its potential as a therapeutic agent for inflammatory diseases. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, necessitating the search for safer and more effective alternatives. Natural products represent a rich source of novel anti-inflammatory agents. Phytol, a diterpene alcohol, has demonstrated significant anti-inflammatory and antinociceptive effects in various preclinical models.[2][3] This guide delves into the core mechanisms of action that underpin phytol's therapeutic potential.

Modulation of Key Inflammatory Signaling Pathways

Phytol exerts its anti-inflammatory effects by targeting critical intracellular signaling cascades that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this regulation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression.

Phytol has been shown to significantly downregulate the NF-κB signaling pathway.[4][5][6] Studies have demonstrated that phytol treatment in LPS-stimulated macrophages leads to a reduction in the expression of NF-κB.[4] This inhibitory action prevents the nuclear translocation of NF-κB, thereby suppressing the expression of its downstream target genes, including those for TNF-α, IL-6, IL-1β, COX-2, and iNOS.[2][4]

Downregulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Phytol has been observed to downregulate the phosphorylation of p38 MAPK in models of arthritis.[5][6] By inhibiting the activation of these kinases, phytol can further suppress the production of pro-inflammatory cytokines and mediators.

Reduction of Pro-inflammatory Mediators

A key aspect of phytol's anti-inflammatory activity is its ability to suppress the production and release of a wide array of pro-inflammatory molecules.

Cytokine Inhibition

Phytol significantly reduces the levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[2][4] In carrageenan-induced peritonitis, phytol treatment markedly decreased the levels of TNF-α and IL-1β in the peritoneal exudate.[2] Similarly, in a model of complete Freund's adjuvant (CFA)-induced arthritis, phytol reduced the release of pro-inflammatory cytokines in the synovial fluid and decreased IL-6 production in the spinal cord.[5][6]

Inhibition of Inflammatory Enzymes

Phytol also targets the expression and activity of enzymes responsible for synthesizing inflammatory mediators. It has been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the gene and protein levels in LPS-stimulated macrophages.[4] The inhibition of iNOS leads to decreased production of nitric oxide (NO), a potent inflammatory mediator. By inhibiting COX-2, phytol reduces the synthesis of prostaglandins, which are key contributors to pain and swelling in inflammation.[5][6] In silico studies have further suggested that phytol can efficiently interact with and inhibit COX-1 and COX-2 enzymes.[7][8]

Antioxidant and Oxidative Stress Modulation

Oxidative stress is intricately linked with inflammation, with reactive oxygen species (ROS) acting as signaling molecules that can amplify the inflammatory cascade. Phytol possesses significant antioxidant properties that contribute to its anti-inflammatory effects.

Reactive Oxygen Species (ROS) Scavenging

Phytol has demonstrated the ability to reduce the production of superoxide anions (a form of ROS) in macrophages.[4] In vivo, phytol treatment increased the levels of the antioxidant glutathione (GSH) and decreased the concentration of malondialdehyde (MDA), a marker of lipid peroxidation, in a model of acute inflammation.[2][3] This suggests that phytol can directly scavenge free radicals and bolster the endogenous antioxidant defense system.[9]

Other Potential Mechanisms

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of IL-1β and IL-18. While direct evidence for phytol's effect on the NLRP3 inflammasome is still emerging, its ability to suppress ROS production and NF-κB activation, both of which are critical for inflammasome priming and activation, suggests a potential inhibitory role.[4][10]

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Phytol has been identified as a specific activator of PPARα, a nuclear receptor that plays a role in regulating lipid metabolism and inflammation.[11][12] Activation of PPARα can lead to the suppression of inflammatory responses, suggesting another avenue through which phytol may exert its anti-inflammatory effects.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies, highlighting the dose-dependent anti-inflammatory efficacy of phytol.

Table 1: In Vivo Anti-inflammatory Effects of Phytol in Carrageenan-Induced Paw Edema

| Dose (mg/kg) | Time (h) | Paw Edema Inhibition (%) | Reference |

| 7.5 | 1 | 25.9 | [2] |

| 25 | 1 | 33.3 | [2] |

| 50 | 1 | 40.7 | [2] |

| 75 | 1 | 44.4 | [2] |

| 7.5 | 2 | 29.6 | [2] |

| 25 | 2 | 37.0 | [2] |

| 50 | 2 | 44.4 | [2] |

| 75 | 2 | 48.1 | [2] |

| 7.5 | 3 | 33.3 | [2] |

| 25 | 3 | 40.7 | [2] |

| 50 | 3 | 48.1 | [2] |

| 75 | 3 | 51.8 | [2] |

| 7.5 | 4 | 35.2 | [2] |

| 25 | 4 | 42.6 | [2] |

| 50 | 4 | 50.0 | [2] |

| 75 | 4 | 51.8 | [2] |

Table 2: Effect of Phytol on Pro-inflammatory Cytokine Levels in Carrageenan-Induced Peritonitis

| Treatment | Dose (mg/kg) | TNF-α (pg/mL) | IL-1β (pg/mL) | Reference |

| Control | - | 10.5 ± 2.3 | 12.8 ± 3.1 | [2] |

| Carrageenan | - | 254.3 ± 45.1 | 1245.0 ± 187.4 | [2] |

| Phytol | 75 | 106.8 ± 32.8 | 607.1 ± 147.6 | [2] |

| Indomethacin | 10 | 89.7 ± 21.5 | 543.2 ± 112.9 | [2] |

Table 3: In Vitro Cytotoxicity of Phytol (IC50 Values)

| Cell Line | Cell Type | IC50 (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 8.79 ± 0.41 | [13] |

| HeLa | Cervical Carcinoma | 15.51 ± 0.87 | [13] |

| HT-29 | Colon Adenocarcinoma | 25.64 ± 1.12 | [13] |

| A-549 | Lung Carcinoma | 69.67 ± 2.54 | [13] |

| Hs294T | Skin Melanoma | 45.32 ± 1.78 | [13] |

| MDA-MB-231 | Breast Adenocarcinoma | 58.91 ± 2.11 | [13] |

| PC-3 | Prostate Adenocarcinoma | 77.85 ± 1.93 | [13] |

| MRC-5 | Fetal Lung Fibroblast (Normal) | 124.84 ± 1.59 | [13] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Mice

This is a standard in vivo model to screen for acute anti-inflammatory activity.

-

Animals: Male Swiss mice (25-30 g) are typically used.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Grouping: Mice are randomly divided into control and treatment groups.

-

Treatment: Phytol (dissolved in a vehicle like DMSO and then diluted in saline) or a reference drug (e.g., indomethacin) is administered intraperitoneally (i.p.) 30 minutes before the inflammatory stimulus. The control group receives the vehicle.

-

Induction of Edema: 0.05 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

LPS-Induced Inflammation in Macrophages

This in vitro model is used to study the cellular and molecular mechanisms of anti-inflammatory agents.

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7 or IC-21) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cell Seeding: Cells are seeded in multi-well plates at a specific density.

-

Pre-treatment: Cells are pre-treated with various concentrations of phytol for a defined period (e.g., 1-4 hours).

-

Stimulation: Cells are then stimulated with LPS (e.g., 10 ng/mL to 1 µg/mL) for a specific duration (e.g., 24 hours).

-

Sample Collection: The cell culture supernatant is collected for cytokine and nitric oxide assays. The cells are harvested for protein and RNA extraction for Western blot and RT-PCR analysis, respectively.

-

Assays:

-

Nitric Oxide (NO) Assay: Griess reagent is used to measure nitrite concentration in the supernatant.

-

Cytokine Measurement: ELISA kits are used to quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant.

-

Western Blot: Protein expression of iNOS, COX-2, NF-κB, and phosphorylated MAPKs is determined.

-

RT-PCR: Gene expression levels of pro-inflammatory mediators are quantified.

-

References

- 1. Phytol, a Chlorophyll Component, Produces Antihyperalgesic, Anti-inflammatory, and Antiarthritic Effects: Possible NFκB Pathway Involvement and Reduced Levels of the Proinflammatory Cytokines TNF-α and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repositorio.ufc.br [repositorio.ufc.br]

- 3. Phytol, a diterpene alcohol, inhibits the inflammatory response by reducing cytokine production and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytol from Scoparia dulcis prevents NF-κB-mediated inflammatory responses during macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phytol anti-inflammatory activity: Pre-clinical assessment and possible mechanism of action elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antinociceptive and Antioxidant Activities of Phytol In Vivo and In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phytochemicals as Novel Therapeutic Strategies for NLRP3 Inflammasome-Related Neurological, Metabolic, and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phytol directly activates peroxisome proliferator-activated receptor alpha (PPARalpha) and regulates gene expression involved in lipid metabolism in PPARalpha-expressing HepG2 hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An insight into the cytotoxic activity of phytol at in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Antioxidant Properties of Phytol and Its Derivatives: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Phytol is an acyclic, diterpene alcohol that is a constituent of chlorophyll, the pigment found in all photosynthetic organisms, making it one of the most abundant acyclic isoprenoids in the biosphere.[1][2] It serves as a biological precursor for the synthesis of Vitamin E and Vitamin K1.[3] Beyond these roles, phytol and its derivatives, such as the metabolite phytanic acid and synthetically created phytyl phenolipids, have garnered significant scientific interest for a wide range of biological activities, including anti-inflammatory, antimicrobial, and immunomodulatory effects.[2][4][5]

A primary focus of current research is the potent antioxidant activity of phytol.[3][4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases.[6] Phytol demonstrates a dual-pronged antioxidant capability: it can directly neutralize free radicals and also modulate endogenous cellular antioxidant defense systems, primarily through the activation of the Nrf2 signaling pathway.[7][8]

This technical guide provides an in-depth review of the antioxidant properties of phytol and its derivatives. It presents quantitative data from key in vitro and in vivo studies, details the underlying molecular mechanisms, and provides standardized protocols for the experimental evaluation of these properties.

Direct Radical Scavenging Activity

Phytol exhibits direct antioxidant capacity by donating a hydrogen atom from its hydroxyl group to neutralize a variety of free radicals. This activity has been quantified using several standard in vitro assays.

Quantitative Data on Radical Scavenging

The efficacy of phytol in scavenging free radicals is concentration-dependent. The following table summarizes key quantitative findings from various studies.

| Assay Type | Compound | Concentration / Dose | Result | Reference |

| DPPH Radical Scavenging | Phytol | 7.2 µg/mL | 59.89 ± 0.73% inhibition | [9][10] |

| ABTS Radical Scavenging | Phytol | 7.2 µg/mL | 62.79 ± 1.99% inhibition | [9][10] |

| Nitric Oxide (NO) Scavenging | Phytol | 0.9 - 7.2 ng/mL | Significant reduction in nitrite production | [8] |

| Hydroxyl Radical (•OH) Scavenging | Phytol | 0.9 - 7.2 ng/mL | Significant radical removal observed | [8] |

| Lipid Peroxidation (TBARS) | Phytol | 0.9 - 7.2 ng/mL | Significant reduction in TBARS production | [8] |

| DPPH Radical Scavenging | Phytyl Cinnamate (Derivative) | 100 µM | 49.55% inhibition | [2] |

Cellular Mechanisms of Antioxidant Action

Beyond direct scavenging, phytol exerts significant antioxidant effects by modulating intracellular signaling pathways and enhancing the activity of endogenous antioxidant enzymes.

The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the cellular response to oxidative stress.[6][7][11] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or activators like phytol, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes.[7][11] Studies have shown that phytol treatment increases the expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), thereby suppressing ROS accumulation.[7]

Enhancement of Endogenous Antioxidant Enzymes

A direct consequence of Nrf2 activation is the increased synthesis and activity of key antioxidant enzymes. Phytol treatment has been shown to restore depleted levels of these enzymes in models of oxidative stress.

| Enzyme / Molecule | Effect of Phytol Treatment | Model System | Reference |

| Superoxide Dismutase (SOD) | Activity Increased / Restored | Mouse Hippocampus / RAW264.7 Cells | [7][9][10][12] |

| Catalase (CAT) | Activity Increased / Restored | Mouse Hippocampus / RAW264.7 Cells | [7][9][10][12] |

| Reduced Glutathione (GSH) | Levels Increased / Restored | Mouse Hippocampus / Rat Gastric Tissue | [9][10][12] |

| Heme Oxygenase-1 (HO-1) | Expression Increased | RAW264.7 Cells | [7] |

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which is particularly damaging to cell membranes. A key marker of this process is the formation of malondialdehyde (MDA). Multiple studies have confirmed phytol's ability to inhibit lipid peroxidation, evidenced by a significant reduction in MDA or thiobarbituric acid reactive substances (TBARS) levels in various tissues.[8][9][10][12] This protective effect is attributed to both its ability to scavenge the radicals that initiate peroxidation and its enhancement of cellular antioxidant defenses that terminate the chain reaction.

Antioxidant Properties of Phytol Derivatives

Phytyl Phenolipids

To enhance the antioxidant efficacy and bioavailability of natural compounds, researchers have synthesized phytyl phenolipids by conjugating the lipophilic phytol chain to potent polyphenolic acids like caffeic acid and protocatechuic acid.[1] These novel compounds are designed to mimic α-tocopherol, the most important antioxidant in biomembranes.[1] The phytyl tail anchors the molecule within the lipid membrane, positioning the phenolic head to effectively scavenge radicals at the membrane-water interface, demonstrating remarkable efficiency in preventing liposome autoxidation.[1]

Phytanic Acid

Phytanic acid is a branched-chain fatty acid and a major metabolite of phytol.[4][13] Its role in oxidative stress is complex. While some studies suggest it may have beneficial effects on metabolism by activating receptors like PPARs, high plasma levels of phytanic acid are associated with Refsum's disease, a condition linked to oxidative stress and neurological damage.[13][14][15] Therefore, while it is a key derivative, its antioxidant properties are context-dependent and not as straightforward as those of phytol.

Key Experimental Protocols

The following sections detail standardized methodologies for assessing the antioxidant properties of phytol and its derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom and reduce the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine.[16][17]

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly made and kept in the dark.

-

Sample Preparation: Prepare various concentrations of the test compound (phytol) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.

-

Reaction: In a 96-well plate or cuvettes, add a small volume of the sample or standard (e.g., 50 µL) to a larger volume of the DPPH solution (e.g., 150 µL). A blank containing only methanol and the DPPH solution serves as the control.[17][18]

-

Incubation: Incubate the plate at room temperature in the dark for 30 minutes.[17][18]

-

Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the blank and A_sample is the absorbance in the presence of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue/green chromophore.[19][20]

-

Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[21][22]

-

Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.700 ± 0.02 at 734 nm.[20][22]

-

Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant.

-

Reaction: Add a small volume of the sample or standard (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL).

-

Incubation: Allow the reaction to proceed for a set time (e.g., 5-30 minutes) at room temperature.[20][21]

-

Measurement: Record the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay.